REACTION_CXSMILES
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F[C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].O.[NH3:13]>C(#N)C>[NH2:13][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
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1.76 mL
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Type
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reactant
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Smiles
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FC1=C(C#N)C(=CC=C1F)F
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
N
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The whole was extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
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the ether was dried (sodium sulphate)
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Type
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CUSTOM
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Details
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evaporated
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Type
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WASH
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Details
|
Flash column chromatography on silica gel, eluting with dichloromethane
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Name
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Type
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product
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Smiles
|
NC1=C(C#N)C(=CC=C1F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |